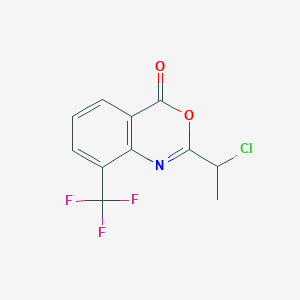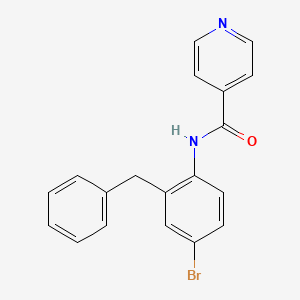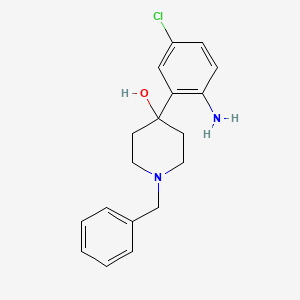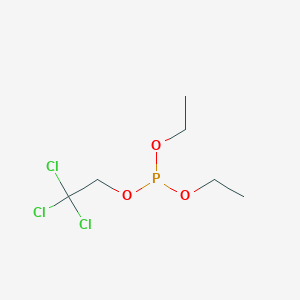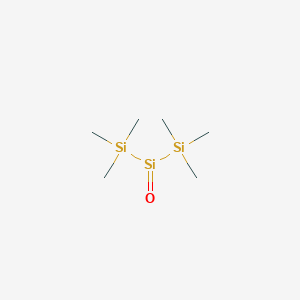
Hexamethyltrisilan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethyltrisilan-2-one is a chemical compound characterized by its unique structure, which includes three silicon atoms bonded to a central oxygen atom. This compound is part of the organosilicon family, known for its diverse applications in various fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexamethyltrisilan-2-one can be synthesized through several methods. One common approach involves the reaction of chlorotrimethylsilane with an alkali metal in an organic solvent. This method is efficient and cost-effective, producing high yields of the desired compound . Another method involves the reaction of trimethylchlorosilane with potassium in the absence of oxygen, followed by heating the solution to 60-85°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods to those used in laboratory synthesis. The process typically includes the use of dimethylbenzene or trimethylbenzene as solvents, with careful control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Hexamethyltrisilan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: this compound can participate in substitution reactions, where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions include various silanol and silane derivatives, which have applications in different chemical processes .
Wissenschaftliche Forschungsanwendungen
Hexamethyltrisilan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of silicone-based materials, which are essential in various industrial applications, including electronics and coatings .
Wirkmechanismus
The mechanism by which hexamethyltrisilan-2-one exerts its effects involves its ability to form stable bonds with other elements, particularly carbon and oxygen. This stability is due to the strong silicon-oxygen and silicon-carbon bonds, which make the compound resistant to degradation under various conditions. The molecular targets and pathways involved include interactions with enzymes and other proteins, which can be modified to enhance the compound’s reactivity and specificity .
Vergleich Mit ähnlichen Verbindungen
Hexamethyldisilane: Similar in structure but with only two silicon atoms.
Hexamethyldisilazane: Contains a nitrogen atom instead of an oxygen atom.
Trimethylsilanol: A simpler compound with only one silicon atom.
Uniqueness: Hexamethyltrisilan-2-one is unique due to its three silicon atoms bonded to a central oxygen atom, which provides it with distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for a broader range of applications and greater stability in various chemical reactions .
Eigenschaften
CAS-Nummer |
86786-37-0 |
|---|---|
Molekularformel |
C6H18OSi3 |
Molekulargewicht |
190.46 g/mol |
IUPAC-Name |
trimethyl-[oxo(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C6H18OSi3/c1-9(2,3)8(7)10(4,5)6/h1-6H3 |
InChI-Schlüssel |
LVFYOTLYQREXBG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](=O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


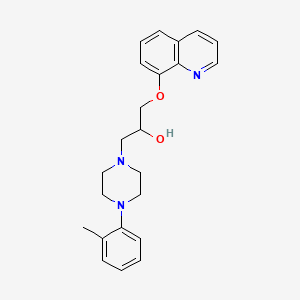
![9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene](/img/structure/B14407977.png)
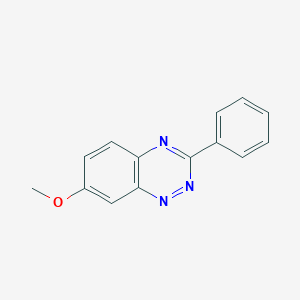
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]](/img/structure/B14407987.png)
![1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine](/img/structure/B14407994.png)

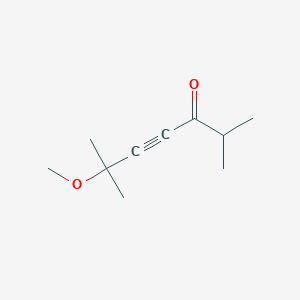
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)
